molecular formula C16H13BrClNO B12512306 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide

3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide

Cat. No.: B12512306
M. Wt: 350.64 g/mol
InChI Key: GFTDWTINVVUISO-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide is an organic compound characterized by the presence of bromine and chlorine substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide typically involves the reaction of 3-bromobenzaldehyde with 4-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is stirred at room temperature for several hours, followed by neutralization with hydrochloric acid and recrystallization from acetone to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted derivatives, while oxidation and reduction reactions can yield oxides and amines, respectively.

Scientific Research Applications

3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromobenzophenone: A structurally similar compound with a bromine substituent on the phenyl ring.

    4-chlorobenzophenone: Another similar compound with a chlorine substituent on the phenyl ring.

Uniqueness

3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C16H13BrClNO

Molecular Weight

350.64 g/mol

IUPAC Name

3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C16H13BrClNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)

InChI Key

GFTDWTINVVUISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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